2,2,2-Trifluoroethyl methyl ether

Übersicht

Beschreibung

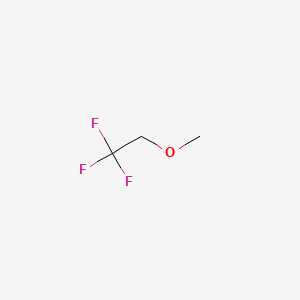

2,2,2-Trifluoroethyl methyl ether is an organic compound with the molecular formula C₃H₅F₃O. It is a colorless liquid with a mild ethereal odor. This compound is known for its high volatility and is used in various chemical applications due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl methyl ether typically involves the reaction of 2,2,2-trifluoroethyl p-toluenesulfonate with sodium methoxide in methanol. The reaction is carried out at room temperature (approximately 20°C) for about 4 hours. The progress of the reaction is monitored using gas chromatography. Upon completion, the reaction mixture is rectified to obtain the desired product with a purity of 99.8% and a yield of 88.6% .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale equipment to ensure efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,2-Trifluoroethyl methyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.

Substitution: It can participate in nucleophilic substitution reactions where the ether group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Substitution: Reagents like sodium hydride or lithium diisopropylamide are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of substituted ethers .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Chemistry

1. Solvent and Reagent

2,2,2-Trifluoroethyl methyl ether is widely utilized as a solvent in organic synthesis. Its unique properties allow it to dissolve a variety of organic compounds effectively. It serves as a reagent in numerous chemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds.

Case Study: Synthesis of Trifluoroethyl Fatty Acid Esters

A study demonstrated the successful synthesis of complex 2,2,2-trifluoroethyl fatty acid esters via the reaction of fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate. The resulting esters exhibited significant potential for use in various applications due to their unique properties .

| Reaction Type | Yield | Conditions |

|---|---|---|

| Trifluoroethyl Fatty Acid Ester Synthesis | Moderate to excellent yields (42–99%) | Varying temperatures and reagents |

Applications in Electrochemistry

1. Electrolytes for Lithium Metal Batteries

In the field of electrochemistry, this compound is employed as a solvent in high-concentration electrolytes for lithium metal batteries (LMBs). Its role as a diluent enhances the performance of these batteries.

Case Study: High-Concentration Electrolytes

Research indicates that incorporating this ether into lithium battery electrolytes significantly improves cell performance across various battery chemistries. The formulated high-concentration electrolytes (HCEs) exhibit superior conductivity and stability compared to traditional electrolyte formulations .

| Battery Type | Electrolyte Composition | Performance Improvement |

|---|---|---|

| Lithium Metal Battery | High-Concentration Electrolyte with this compound | Enhanced cell performance |

Wirkmechanismus

The mechanism by which 2,2,2-Trifluoroethyl methyl ether exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can alter the activity of these targets by modifying their structure or function. This interaction is often mediated through the formation of hydrogen bonds or van der Waals forces, leading to changes in the biochemical pathways involved .

Vergleich Mit ähnlichen Verbindungen

- Difluoromethyl 2,2,2-trifluoroethyl ether

- 2,2,2-Trifluoroethyl difluoromethyl ether

- 1,1,1-Trifluoro-2-methoxyethane

Comparison: 2,2,2-Trifluoroethyl methyl ether is unique due to its specific trifluoroethyl group, which imparts distinct chemical properties such as high volatility and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .

Biologische Aktivität

2,2,2-Trifluoroethyl methyl ether (TFEME) is a fluorinated ether that has gained attention in various fields, including medicinal chemistry and materials science. Its unique trifluoromethyl group imparts distinct biological activities and chemical properties that make it a valuable compound for research and application.

TFEME is characterized by its trifluoromethyl group, which enhances metabolic stability and lipophilicity. This structural feature is crucial for its interaction with biological systems and contributes to its potential therapeutic applications.

Biological Activity Overview

The biological activity of TFEME has been evaluated in various studies, with findings indicating its potential as an antimicrobial agent and a precursor for drug development. The following sections summarize key research findings related to its biological activity.

Antimicrobial Activity

Research has demonstrated that TFEME derivatives exhibit significant antimicrobial properties. A study evaluating the antimicrobial efficacy of various phosphoramidates, including those derived from TFEME, showed inhibition against both Gram-positive and Gram-negative bacteria. The inhibition zones ranged from 6 mm to 10 mm, indicating moderate antibacterial activity .

Drug Development Applications

TFEME's trifluoroethyl moiety is increasingly incorporated into drug molecules due to its ability to enhance pharmacokinetic properties. For instance, compounds featuring the 2,2,2-trifluoroethoxy group have been investigated for their roles in positron emission tomography (PET) imaging agents. These compounds demonstrate metabolic stability and favorable lipophilicity, which are essential for effective imaging and therapeutic applications .

Study 1: Antimicrobial Evaluation

In a study focused on the synthesis of phosphoramidates from TFEME, researchers tested their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that specific derivatives showed promising antibacterial effects, contributing to the understanding of how modifications to the trifluoroethyl group can influence biological activity .

Study 2: Drug Design

Another significant investigation explored the incorporation of the trifluoroethyl moiety into lead compounds for anticancer therapies. The introduction of this group was found to alter the solubility and metabolic stability of the compounds significantly. For example, drugs designed with this modification exhibited enhanced efficacy in inhibiting tumor growth compared to their non-fluorinated counterparts .

Data Table: Biological Activity Summary

| Compound | Activity | Target Organism | Inhibition Zone (mm) |

|---|---|---|---|

| TFEME Derivative A | Antimicrobial | E. coli | 8 |

| TFEME Derivative B | Antimicrobial | S. aureus | 9 |

| Trifluoroethylisatin Ketimine | Anticancer | Various Cancer Cell Lines | N/A |

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O/c1-7-2-3(4,5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLVGBXMHDWRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074569 | |

| Record name | 2,2,2-Trifluoroethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-43-5 | |

| Record name | 2,2,2-Trifluoroethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2,2-Trifluoroethyl methyl ether?

A1: The molecular formula of this compound is C3H5F3O, and its molecular weight is 112.07 g/mol.

Q2: What spectroscopic techniques were employed to study this compound in the mentioned research?

A2: The researchers utilized low-resolution microwave spectroscopy, infrared spectroscopy, and Raman spectroscopy to analyze the conformational stability and vibrational characteristics of this compound [].

Q3: Why are these spectroscopic techniques important for understanding the properties of this compound?

A3: These spectroscopic methods provide valuable insights into the molecule's structure and behavior. Microwave spectroscopy helps determine rotational constants, which are related to the molecule's shape and bond lengths. Infrared and Raman spectroscopy provide information about the molecule's vibrational modes, which are influenced by the strength of its chemical bonds and its overall structure. By combining these techniques, researchers can obtain a comprehensive understanding of the molecule's conformational stability and vibrational characteristics [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.